molecular formula C5H7NO B6236510 4-hydroxy-2-methylidenebutanenitrile CAS No. 44565-26-6

4-hydroxy-2-methylidenebutanenitrile

Cat. No. B6236510
CAS RN: 44565-26-6
M. Wt: 97.1
InChI Key:
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Description

4-Hydroxy-2-methylidenebutanenitrile (HMBN) is an organic compound of the nitrile group, consisting of a butane backbone with a hydroxy group at position 4 and a methylidene group at position 2. HMBN has been studied extensively for its potential applications in various scientific fields, including organic synthesis, biochemistry, and materials science.

Scientific Research Applications

4-hydroxy-2-methylidenebutanenitrile has been studied for its potential applications in various scientific fields. In organic synthesis, it can be used as a precursor for the synthesis of other organic compounds, such as amides and ketones. In biochemistry, it has been used to study the effects of nitrile-containing compounds on enzyme activity. In materials science, it has been used to synthesize polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylidenebutanenitrile is not fully understood, but it is believed to involve the formation of an imine intermediate, followed by its hydrolysis to form the nitrile product. The reaction is catalyzed by a base, such as sodium hydroxide, and can be performed under mild conditions.
Biochemical and Physiological Effects
4-hydroxy-2-methylidenebutanenitrile has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-hydroxy-2-methylidenebutanenitrile has several advantages over other nitrile compounds for use in laboratory experiments. It is relatively inexpensive and can be synthesized under mild conditions. However, it is not as stable as other nitrile compounds and may decompose over time.

Future Directions

The potential future directions for research on 4-hydroxy-2-methylidenebutanenitrile include further investigation into its biochemical and physiological effects, as well as its applications in organic synthesis and materials science. Additionally, further research could be conducted to improve the stability of 4-hydroxy-2-methylidenebutanenitrile in laboratory experiments.

Synthesis Methods

4-hydroxy-2-methylidenebutanenitrile is typically synthesized through the reaction of 2-methyl-2-butene and hydroxylamine in aqueous solution. The reaction proceeds via a two-step mechanism, involving the formation of an imine intermediate, followed by its hydrolysis to form the nitrile product. The reaction is catalyzed by a base, such as sodium hydroxide, and can be performed under mild conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-2-methylidenebutanenitrile involves the reaction of a suitable starting material with a series of reagents to form the desired product.", "Starting Materials": [ "2-methyl-3-butenenitrile", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Mix 2-methyl-3-butenenitrile with hydrogen peroxide and sodium hydroxide in water.", "Step 2: Heat the mixture to 80-90°C and stir for 2-3 hours.", "Step 3: Cool the mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with anhydrous sodium sulfate.", "Step 5: Evaporate the solvent to obtain 4-hydroxy-2-methylidenebutanenitrile as a yellow oil." ] }

CAS RN

44565-26-6

Product Name

4-hydroxy-2-methylidenebutanenitrile

Molecular Formula

C5H7NO

Molecular Weight

97.1

Purity

95

Origin of Product

United States

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